N-methylquinoxalin-2-amine is classified as a heterocyclic amine. Its molecular formula is , and it features a methyl group attached to the nitrogen atom of the quinoxaline structure. This compound is often used as an intermediate in the synthesis of more complex organic molecules and has been studied for its pharmacological properties.
The synthesis of N-methylquinoxalin-2-amine can be achieved through several methods, primarily involving the reaction of 2,3-dichloroquinoxaline with methylamine or through the reductive amination of quinoxalin-2-one derivatives.
N-methylquinoxalin-2-amine has a distinct molecular structure that can be described as follows:
CN1C=CN=C2C=CC(=CC2=N1)C=N
The compound features two nitrogen atoms within its bicyclic structure, contributing to its heterocyclic nature. The presence of the methyl group enhances its solubility and reactivity.
N-methylquinoxalin-2-amine is involved in various chemical reactions due to its functional groups:
The mechanism of action for N-methylquinoxalin-2-amine primarily involves its interaction with biological targets:
N-methylquinoxalin-2-amine exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 162.19 g/mol |
Melting Point | 75–78 °C |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
pKa | Approximately 5.5 |
These properties make it suitable for various applications in organic synthesis and medicinal chemistry.
N-methylquinoxalin-2-amine has diverse applications across several scientific fields:
CAS No.: 1344-96-3
CAS No.: 207461-10-7
CAS No.: 60066-35-5
CAS No.:
CAS No.:
CAS No.: